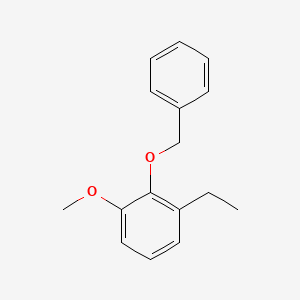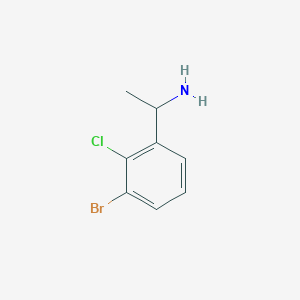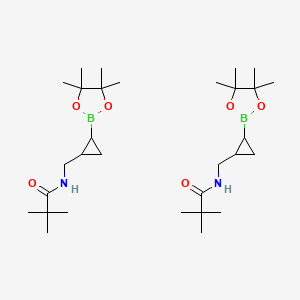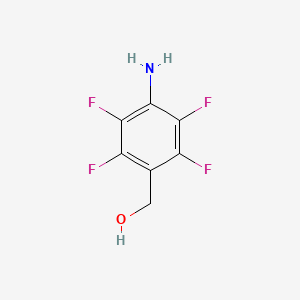
2-(Benzyloxy)-1-ethyl-3-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzyloxy)-1-ethyl-3-methoxybenzene is an organic compound with a complex aromatic structure. It is characterized by the presence of a benzene ring substituted with benzyloxy, ethyl, and methoxy groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-1-ethyl-3-methoxybenzene typically involves the alkylation of a benzene derivative. One common method is the reaction of 2-benzyloxyphenol with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques such as distillation and crystallization are often employed to achieve industrial-grade quality .
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-1-ethyl-3-methoxybenzene undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol, ethylbenzene.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.
Scientific Research Applications
2-(Benzyloxy)-1-ethyl-3-methoxybenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-1-ethyl-3-methoxybenzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the benzyloxy and methoxy groups can influence its binding affinity and specificity towards these targets . In chemical reactions, the compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of its substituents, which can stabilize or destabilize reaction intermediates .
Comparison with Similar Compounds
Similar Compounds
2-Benzyloxyphenol: Similar structure but lacks the ethyl and methoxy groups.
2-(Benzyloxy)ethanol: Contains a hydroxyl group instead of the methoxy group.
2-Benzyloxy-1-methylpyridinium triflate: Used as a reagent for benzyl ether synthesis.
Uniqueness
2-(Benzyloxy)-1-ethyl-3-methoxybenzene is unique due to the combination of its substituents, which confer specific reactivity and properties. The presence of the ethyl group enhances its hydrophobicity, while the methoxy group can participate in hydrogen bonding and other interactions, making it a versatile compound in various applications .
Properties
Molecular Formula |
C16H18O2 |
|---|---|
Molecular Weight |
242.31 g/mol |
IUPAC Name |
1-ethyl-3-methoxy-2-phenylmethoxybenzene |
InChI |
InChI=1S/C16H18O2/c1-3-14-10-7-11-15(17-2)16(14)18-12-13-8-5-4-6-9-13/h4-11H,3,12H2,1-2H3 |
InChI Key |
GXELWBDDOUFQLU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)OC)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(S)-4-Benzyl-3-[(R)-5-[(tert-butyldiphenylsilyl)oxy]-3-hydroxypentanoyl]oxazolidin-2-one](/img/structure/B13682697.png)

![6'-Bromo-5'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13682720.png)


![2,4-Dihydro-1H-benzo[f]isochromene](/img/structure/B13682748.png)
![Methyl 5-Chloroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13682753.png)
![Butyl 3-Boc-3-azabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B13682759.png)





